Rhodium nitrate

Overview

Description

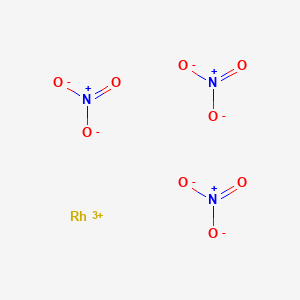

Rhodium nitrate is a chemical compound with the formula Rh(NO₃)₃. It is a coordination complex of rhodium in the +3 oxidation state, combined with nitrate ions. This compound is typically found in solution form and is known for its applications in various fields, including catalysis and material science. This compound is a brownish solution and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium nitrate can be synthesized through the reaction of rhodium metal or rhodium oxide with nitric acid. The process involves dissolving rhodium in concentrated nitric acid, which results in the formation of this compound. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving rhodium black (a finely divided form of rhodium) in concentrated sulfuric acid under heating. The pH of the solution is then controlled to precipitate rhodium hydroxide, which is subsequently dissolved in nitric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Rhodium nitrate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form rhodium metal or other rhodium compounds.

Substitution: this compound can undergo ligand substitution reactions, where the nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve the use of reducing agents such as hydrogen or carbon monoxide.

Reduction Reactions: Often carried out using reducing agents like sodium borohydride or hydrazine.

Substitution Reactions: Conducted in the presence of ligands such as ethylenediamine or phosphines.

Major Products Formed:

Oxidation: Formation of rhodium oxides.

Reduction: Formation of rhodium metal or rhodium hydrides.

Substitution: Formation of various rhodium complexes with different ligands

Scientific Research Applications

Catalytic Applications

1.1 Heterogeneous Catalysis

Rhodium nitrate is primarily utilized as a precursor for the production of heterogeneous catalysts. These catalysts are crucial in numerous chemical reactions, particularly in the automotive industry for catalytic converters that reduce harmful emissions. Rhodium's catalytic properties make it effective for reactions such as oxidation and hydrogenation.

- Process Overview : this compound solutions are prepared by dissolving rhodium hydroxide in nitric acid, yielding a stable solution that can be easily supported on various substrates like alumina or silica . The high purity of the this compound solution enhances its supporting efficiency on inorganic supports, achieving up to 99% rhodium retention during catalyst preparation .

1.2 Electrocatalysis

Recent studies have highlighted the role of rhodium compounds, including this compound, in electrocatalytic processes such as nitrate reduction and nitrogen reduction reactions (NRR). Rhodium-based catalysts exhibit superior performance compared to traditional platinum catalysts.

- Case Study : Research comparing the electrocatalytic activity of rhodium sulfide supported on carbon (RhSx/C) against platinum and pure rhodium shows that RhSx/C demonstrates a significantly higher current density for nitrate reduction, outperforming both Pt/C and Rh/C under similar conditions . The study indicates that modifications to the rhodium compound can enhance its catalytic efficiency while mitigating issues such as chloride poisoning.

Material Synthesis

This compound serves as a critical raw material for synthesizing other rhodium compounds, which are essential in various chemical processes.

- Synthesis Pathway : The conversion of this compound into other compounds typically involves controlled reactions with different ligands or solvents. For instance, rhodium complexes formed from this compound can be used in organometallic chemistry or as precursors for advanced materials like thin films and nanoparticles .

Stability and Storage

The stability of this compound solutions is a significant advantage for their application in industrial settings. Studies indicate that these solutions do not decompose upon heating or during long-term storage, making them reliable sources of rhodium for various applications .

- Data Table: Stability Characteristics of this compound Solutions

| Parameter | Value |

|---|---|

| Concentration | 3.5 mol/L |

| Stability Temperature | Up to 110°C |

| Turbidity Formation | None observed over 15 weeks |

| Supporting Efficiency | Up to 99% |

Environmental Applications

This compound's role extends into environmental applications, particularly in waste gas purification systems where it acts as a catalyst to convert harmful gases into less toxic substances.

Mechanism of Action

Rhodium nitrate can be compared with other rhodium compounds such as rhodium chloride and rhodium acetate. While all these compounds contain rhodium in the +3 oxidation state, they differ in their ligands and reactivity:

Rhodium Chloride (RhCl₃): Commonly used in catalysis and as a precursor for other rhodium complexes. It is less soluble in water compared to this compound.

Rhodium Acetate (Rh(OAc)₃): Used in organic synthesis and catalysis. It has different solubility and reactivity properties compared to this compound.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to act as a versatile catalyst in various chemical reactions. Its nitrate ligands can be easily substituted, making it a valuable compound for the synthesis of different rhodium complexes .

Comparison with Similar Compounds

- Rhodium chloride

- Rhodium acetate

- Rhodium sulfate

Q & A

Basic Research Questions

Q. How can researchers verify the purity and composition of rhodium nitrate hydrates in laboratory settings?

To confirm purity and composition, use analytical techniques such as:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis of rhodium content.

- Thermogravimetric Analysis (TGA) to determine hydration levels (e.g., distinguishing between anhydrous and dihydrate forms) .

- X-ray Diffraction (XRD) to validate crystalline structure against known standards .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify nitrate vibrational modes (e.g., asymmetric stretching at ~1380 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in catalytic studies?

Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or decomposition products (e.g., NOₓ gases) .

- Storage: Keep in airtight containers away from reducing agents (e.g., lithium, aluminum) and combustibles to prevent explosive reactions .

- Emergency Measures: Provide eyewash stations and emergency showers; neutralize spills with inert absorbents like vermiculite .

Q. What are the standard synthetic routes for this compound, and how do they affect catalytic performance?

this compound is typically synthesized via:

- Direct Nitration: Reacting rhodium oxide (Rh₂O₃) with concentrated nitric acid under reflux, yielding Rh(NO₃)₃·nH₂O .

- Metathesis: Substituting chloride ligands in RhCl₃ with nitrate ions using AgNO₃, ensuring chloride-free catalysts for improved selectivity in C–H activation .

Purity and hydration state (e.g., dihydrate vs. anhydrous) significantly influence solubility and reactivity in catalytic cycles .

Advanced Research Questions

Q. How can this compound be utilized as a directing group in C–H bond functionalization reactions?

this compound acts as a transient directing group (TDG) in catalytic cycles by:

- Coordination: The nitrate ligand binds to Rh(III), facilitating proximal C–H bond activation via a five-membered metallacycle intermediate .

- Selectivity Control: Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–100°C) to stabilize the Rh–nitrate complex and enhance regioselectivity .

- Post-Reaction Removal: Mild acidic workup hydrolyzes the nitrate directing group, minimizing interference in downstream steps .

Q. What methodologies resolve contradictions in electrochemical nitrate reduction data using rhodium-based catalysts?

To address inconsistencies:

- pH Optimization: Rhodium’s nitrate-to-ammonia activity peaks at pH 4–6 due to balanced proton availability and NO₃⁻ adsorption on the electrode .

- Electrode Design: Use Rh-modified carbon electrodes with controlled surface roughness (e.g., via electrodeposition) to reduce competing hydrogen evolution .

- In Situ Spectroscopy: Employ Raman or FTIR to monitor intermediate species (e.g., NO₂⁻, NH₂OH) and adjust potential windows accordingly .

Q. How can thermal decomposition pathways of this compound be mitigated in high-temperature catalysis?

Strategies include:

- Stabilization with Supports: Immobilize Rh(NO₃)₃ on high-surface-area oxides (e.g., Al₂O₃) to delay decomposition above 200°C .

- Inert Atmosphere Processing: Conduct reactions under argon to suppress oxidative decomposition into Rh₂O₃ and NOₓ gases .

- Additive Screening: Introduce chelating agents (e.g., EDTA) to moderate nitrate ligand dissociation kinetics .

Q. What experimental designs ensure reproducibility in this compound-mediated cyclometalation studies?

Critical factors:

- Substrate Scope: Test directing groups (e.g., pyridines, amides) with varying electronic profiles to assess Rh(III) compatibility .

- Kinetic Profiling: Use stopped-flow techniques to quantify activation barriers for C–H cleavage steps .

- Counterion Effects: Compare nitrate with triflate or acetate ligands to isolate electronic vs. steric contributions .

Q. Methodological Guidance

Q. How should researchers structure lab reports on this compound experiments to align with IMRAD standards?

- Introduction: Link this compound’s properties (e.g., redox activity, ligand versatility) to broader goals like sustainable catalysis .

- Methods: Detail synthetic protocols (e.g., nitration time, purification steps) and safety validations (e.g., TGA for hydration state) .

- Results: Use tables to compare catalytic turnover numbers (TON) across substrates and conditions .

- Discussion: Address discrepancies with prior studies (e.g., pH-dependent activity shifts) using mechanistic insights .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

- Meta-Analysis: Pool data from multiple studies (e.g., EC₅₀ values) using random-effects models to account for variability in test conditions .

- Dose-Response Modeling: Apply Hill equations to differentiate acute vs. chronic exposure effects .

- Sensitivity Analysis: Identify outliers by cross-referencing with physicochemical parameters (e.g., solubility, purity) .

Properties

CAS No. |

10139-58-9 |

|---|---|

Molecular Formula |

HNO3Rh |

Molecular Weight |

165.919 g/mol |

IUPAC Name |

nitric acid;rhodium |

InChI |

InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

SXUZODOWIKVCDO-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Rh] |

Key on ui other cas no. |

10139-58-9 |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.